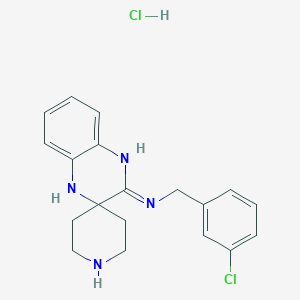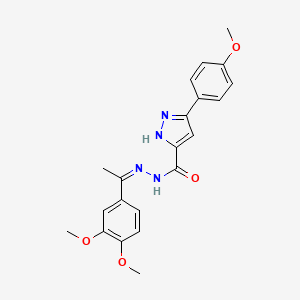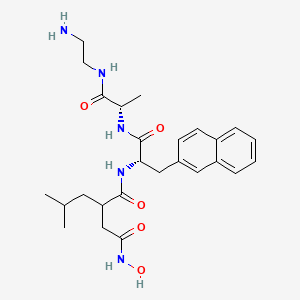
Liproxstatin-1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Liproxstatin-1 hydrochloride is a potent inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has shown significant potential in preventing cell death in various biological contexts, making it a valuable tool in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Liproxstatin-1 hydrochloride can be synthesized through a multi-step process involving the formation of a spiroquinoxalinamine derivative. The synthetic route typically involves the reaction of a piperidine derivative with a quinoxaline derivative under specific conditions to form the spiro compound. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced purification techniques and stringent quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Liproxstatin-1 hydrochloride primarily undergoes reactions related to its role as a ferroptosis inhibitor. These reactions include interactions with lipid peroxides and reactive oxygen species, which are crucial in the process of ferroptosis .
Common Reagents and Conditions
The compound is known to react with peroxyl radicals and other reactive oxygen species under physiological conditions. These reactions are typically carried out in aqueous or biological environments, often involving the use of cell culture systems or animal models to study its effects .
Major Products Formed
The primary outcome of this compound’s reactions is the inhibition of lipid peroxidation, thereby preventing cell death. This inhibition is achieved through the compound’s radical-trapping antioxidant properties, which neutralize reactive oxygen species and stabilize lipid membranes .
Scientific Research Applications
Liproxstatin-1 hydrochloride has a wide range of scientific research applications, particularly in the fields of biology, medicine, and chemistry. Some of its notable applications include:
Biology and Medicine: The compound has been extensively studied for its ability to inhibit ferroptosis in various disease models, including acute kidney injury, myocardial ischemia/reperfusion injury, and neurodegenerative diseases. .
Chemistry: In chemical research, this compound is used to study the mechanisms of ferroptosis and the role of lipid peroxidation in cell death. .
Mechanism of Action
Liproxstatin-1 hydrochloride exerts its effects by inhibiting ferroptosis through its radical-trapping antioxidant properties. The compound interacts with lipid peroxides and reactive oxygen species, preventing the accumulation of toxic lipid hydroperoxides that lead to cell death. Key molecular targets include glutathione peroxidase 4 (GPX4) and other components of the cellular antioxidant defense system .
Comparison with Similar Compounds
Liproxstatin-1 hydrochloride is unique in its high potency and specificity as a ferroptosis inhibitor. Similar compounds include:
Ferrostatin-1: Another potent ferroptosis inhibitor, but with different structural properties and slightly lower potency compared to this compound.
Deferoxamine: An iron chelator that also inhibits ferroptosis, but through a different mechanism involving the removal of free iron from the cellular environment.
Edaravone: A radical scavenger used in the treatment of neurodegenerative diseases, which also exhibits ferroptosis-inhibiting properties.
This compound stands out due to its superior efficacy in preventing lipid peroxidation and its potential therapeutic applications in a wide range of diseases .
Properties
Molecular Formula |
C19H22Cl2N4 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine;hydrochloride |
InChI |
InChI=1S/C19H21ClN4.ClH/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18;/h1-7,12,21,24H,8-11,13H2,(H,22,23);1H |
InChI Key |
HEHOHTKMIOBTKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Chloro-4-fluorophenyl)-N-(1-methylethyl)-6-[3-(4-morpholinyl)propoxy]-4-oxo-pyrido[2,3-d]pyrimidine-3(4H)-acetamidehydrochloride](/img/structure/B10788168.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine;hydrochloride](/img/structure/B10788181.png)

![3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride](/img/structure/B10788196.png)
![disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate](/img/structure/B10788210.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)

![2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B10788229.png)
![1-[3-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B10788237.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10788256.png)
![2-(2-(3-Chloro-4-fluorophenyl)-6-(3-morpholinopropoxy)-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B10788257.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-(1-hydroxypropan-2-ylamino)-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788262.png)
